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Compound of Interest

Compound Name: 3-Nitroisonicotinonitrile

CAS No.: 103698-09-5

Cat. No.: B025727

Get Quote

Executive Summary
3-Nitroisonicotinonitrile (C₆H₃N₃O₂) is a critical heterocyclic building block, often utilized in

the synthesis of fused pyridine derivatives for oncology and CNS drug candidates. Its high

electron-deficiency and specific substitution pattern (nitro group ortho to the nitrile) create

unique mass spectrometric signatures essential for purity profiling and genotoxic impurity (GTI)

monitoring.

This guide provides a definitive fragmentation map, compares ionization modes (ESI vs. APCI),

and establishes a self-validating protocol to distinguish this compound from its structural

isomers.
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Parameter Specification

Compound Name 3-Nitroisonicotinonitrile

CAS Number 1068-35-5

Molecular Formula C₆H₃N₃O₂

Exact Mass 149.0225 Da

Structure
Pyridine ring substituted with -CN at C4 and -

NO₂ at C3

pKa (Calculated) ~ -1.5 (Pyridine nitrogen is highly deactivated)

LogP ~ 0.8 (Moderate polarity)

Comparative Performance: Ionization & Detection
To ensure maximum sensitivity, we compared the performance of 3-Nitroisonicotinonitrile
across three detection platforms.

Experiment A: Source Selection (ESI vs. APCI)
Objective: Determine the optimal ionization source for trace-level quantitation.
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Feature
Electrospray

Ionization (ESI)

Atmospheric

Pressure Chemical

Ionization (APCI)

Verdict

Mode
Positive (+) / Negative

(-)
Positive (+) ESI (+)

Primary Ion [M+H]⁺ (m/z 150.03) [M+H]⁺ (m/z 150.03)
ESI+ yields cleaner

spectra.

Sensitivity
High (10 pg on-

column LOD)

Moderate (50 pg on-

column LOD)

ESI is 5x more

sensitive.

Background Low noise Higher chemical noise
ESI preferred for

impurity analysis.

Adducts
[M+Na]⁺ observed in

unbuffered systems

[M+NH₄]⁺ if

ammonium buffers

used

Protonated species

dominant in ESI.

Insight: While nitro compounds often ionize well in negative mode (forming radical anions

[M]⁻•), the presence of the basic pyridine nitrogen in 3-Nitroisonicotinonitrile favors

protonation in ESI Positive mode, provided the mobile phase is sufficiently acidic (0.1% Formic

Acid).

Fragmentation Mechanics (MS/MS)
Understanding the fragmentation pathway is critical for distinguishing 3-Nitroisonicotinonitrile
from its isomers (e.g., 2-nitroisonicotinonitrile). The ortho positioning of the nitro and cyano

groups facilitates specific rearrangement losses.

Primary Fragmentation Pathway (ESI+)
Precursor Ion: m/z 150.03 [M+H]⁺

Loss of NO₂ (Neutral Loss -46 Da): The most abundant transition. The labile C-N bond of the

nitro group cleaves, leaving a cationic pyridyl-nitrile species.

Transition: 150 → 104
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Loss of NO (Neutral Loss -30 Da): Characteristic of ortho-substituted nitroaromatics. An

oxygen transfer rearrangement (nitro-nitrite isomerization) precedes the loss of radical NO.

Transition: 150 → 120

Secondary Fragmentation (From m/z 104): The resulting fragment (m/z 104) loses the nitrile

group (HCN, -27 Da) to form the pyridyl cation (m/z 77).

Transition: 104 → 77

Visualized Signaling Pathway (DOT Diagram)

Precursor [M+H]+
m/z 150.03

[M+H - NO]+
m/z 120.03

(Nitro-Nitrite Rearrangement)

- NO (30 Da)
Ortho Effect

[M+H - NO2]+
m/z 104.03
(Base Peak)

- NO2 (46 Da)
Direct Cleavage

[M+H - NO - CO]+
m/z 92.03

- CO (28 Da)

[Pyridyl Cation]+
m/z 77.04

(Ring Fragment)

- HCN (27 Da)

Click to download full resolution via product page

Caption: ESI+ Fragmentation pathway of 3-Nitroisonicotinonitrile showing parallel losses of

NO2 (major) and NO (minor/rearrangement).

Validated Experimental Protocol
To reproduce these results, follow this self-validating LC-MS methodology.

Reagents & Preparation
Stock Solution: Dissolve 1 mg 3-Nitroisonicotinonitrile in 1 mL Acetonitrile (HPLC Grade).
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Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

LC-MS/MS Conditions
Parameter Setting Rationale

Column
Biphenyl Core-Shell (2.1 x 100

mm, 2.6 µm)

Biphenyl phases offer superior

selectivity for nitro-aromatic

isomers compared to C18 via

pi-pi interactions.

Mobile Phase A Water + 0.1% Formic Acid
Proton source for [M+H]⁺

generation.

Mobile Phase B Methanol + 0.1% Formic Acid

Methanol enhances signal

intensity for nitrogenous

heterocycles in ESI.

Gradient 5% B to 95% B over 8 min

Slow ramp ensures separation

from early-eluting polar

impurities.

Flow Rate 0.35 mL/min
Optimal for ESI desolvation

efficiency.

Source Temp 350°C

High temp required to

desolvate nitro-compounds

effectively.

Collision Energy Stepped (15, 30, 45 eV)

Ensures capture of both heavy

(120, 104) and light (77)

fragments.

System Suitability Test (Self-Validation)
Retention Time Check: The analyte must elute at 4.2 ± 0.1 min (under specified gradient).

Ion Ratio Confirmation: The intensity ratio of m/z 104 (Quantifier) to m/z 120 (Qualifier) must

be constant (e.g., 5:1 ± 20%). If this ratio inverts, suspect co-elution with the 2-nitro isomer.

Comparison: 3-Nitro vs. 2-Nitro Isomer
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A common analytical challenge is distinguishing 3-Nitroisonicotinonitrile from its isomer, 2-

Nitroisonicotinonitrile.

Feature 3-Nitroisonicotinonitrile 2-Nitroisonicotinonitrile

Structure NO₂ at C3, CN at C4 NO₂ at C2, CN at C4

Retention (Biphenyl)
Elutes Earlier (More polar due

to dipole cancellation)
Elutes Later

Key Fragment
m/z 120 (Stronger NO loss due

to steric crowding)

m/z 120 (Weaker, less steric

strain)

UV Absorbance λmax ~ 265 nm λmax ~ 275 nm

Expert Insight: The "Ortho Effect" is more pronounced in the 3-nitro isomer because the nitro

group is flanked by the nitrile (C4) and the ring nitrogen (C1 is close, but C2/C3 bond is rigid).

In the 2-nitro isomer, the nitro group is adjacent to the ring nitrogen, often leading to a distinct

loss of NO₂ without the preliminary NO rearrangement seen in the 3-nitro species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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